

A Technical Guide to the Chemical and Pharmacological Properties of Dacuronium Bromide

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Compound of Interest

Compound Name: Dacuronium

Cat. No.: B1669762

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Introduction

Dacuronium bromide, also known by its developmental code name NB-68, is an aminosteroid neuromuscular blocking agent (NMBA)[1][2]. Structurally related to pancuronium, it functions as a non-depolarizing muscle relaxant by acting as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction[1][2][3]. Although it has been the subject of pharmacological studies, **dacuronium** bromide was never commercially marketed and remains a compound of interest primarily for research purposes. This guide provides a detailed overview of its chemical properties, mechanism of action, and the experimental protocols relevant to its synthesis and characterization, intended for researchers and professionals in drug development.

Chemical Properties

Dacuronium bromide is a synthetic, steroidal compound featuring two quaternary ammonium groups, which are critical for its activity at the neuromuscular junction. Its chemical identity is defined by a specific androstane backbone modified with piperidinium groups. While extensive physical data such as melting point and specific solubility values are not widely published, its fundamental chemical identifiers and properties have been established.

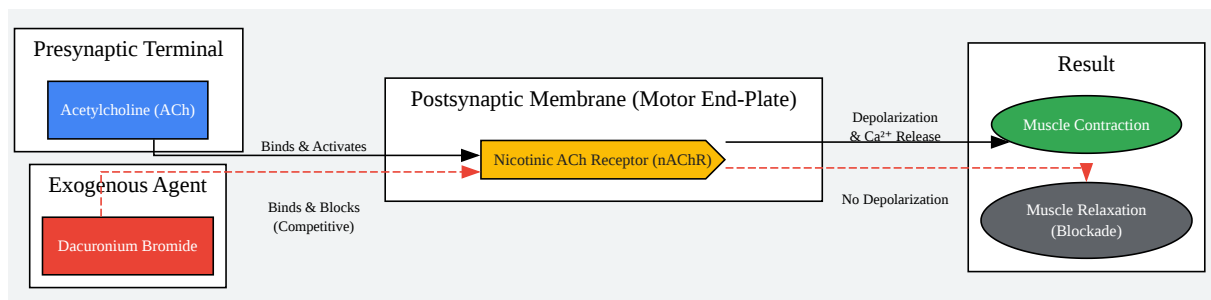
Table 1: Chemical and Physical Properties of **Dacuronium** Bromide

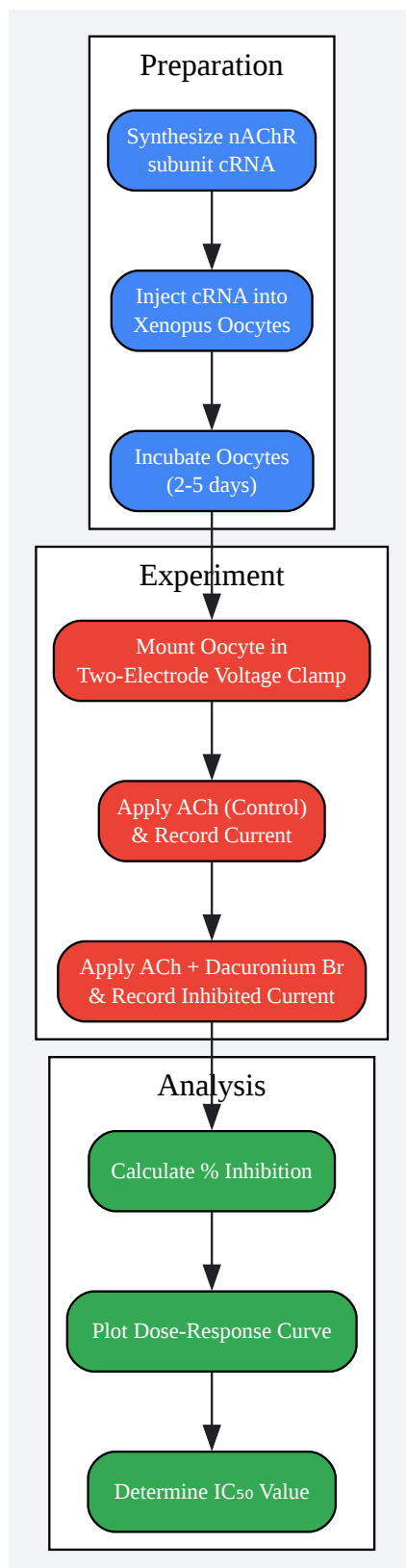
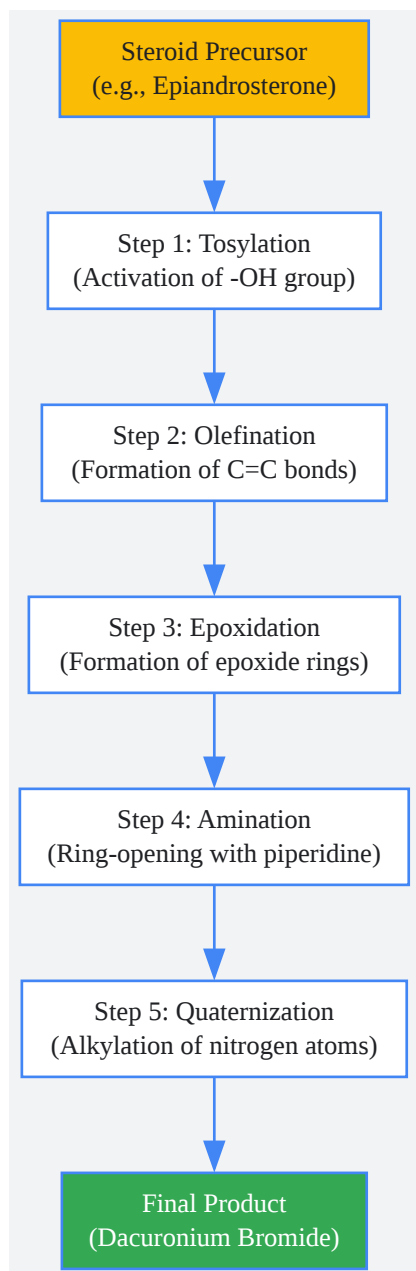
Property	Value	References
IUPAC Name	[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-Hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide	
Synonyms	NB-68, ORG 6368, 17β-Hydroxypancuronium bromide	
CAS Number	27115-86-2	
Molecular Formula	C ₃₃ H ₅₈ Br ₂ N ₂ O ₃	
Molar Mass	690.65 g/mol	
Appearance	Solid	
Stability	Stable under recommended storage conditions.	
Incompatibilities	Strong acids/alkalis, strong oxidizing/reducing agents.	
Water Solubility	Soluble in water. Data on specific solubility is unavailable.	

Mechanism of Action

Dacuronium bromide functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor end-plate of the neuromuscular junction. As a non-depolarizing agent, it competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor. By binding to the nAChR without activating it, **dacuronium** bromide prevents the influx of sodium ions that would normally cause depolarization of the muscle cell membrane. This inhibition of depolarization blocks the downstream cascade,

including calcium release from the sarcoplasmic reticulum, thereby preventing muscle contraction and resulting in flaccid paralysis. Studies indicate that its activity is significantly weaker than that of the related compound, pancuronium.





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